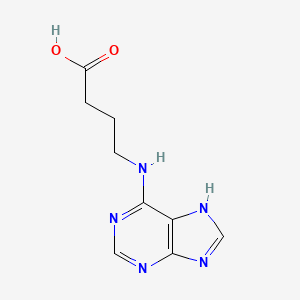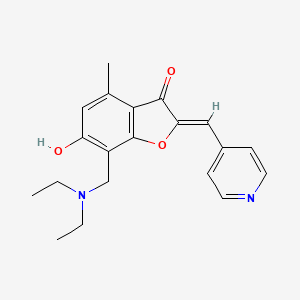
2-benzyl-1-ethyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-1-ethyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with benzyl and ethyl substituents at the 2 and 1 positions, respectively.
作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the functional groups attached to the benzimidazole core .
Mode of Action
For instance, some benzimidazoles have been found to bind to the DNA minor groove, forming hydrogen bonds or van der Waals interactions with specific sequences in the DNA . The specific mode of action for 2-Benzyl-1-ethylbenzimidazole would depend on its specific target and the nature of its interaction with that target.
Biochemical Pathways
Benzimidazoles have been reported to exert their antitumor activity through various mechanisms, such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors . The specific pathways affected by 2-Benzyl-1-ethylbenzimidazole would depend on its specific target and mode of action.
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . The specific pharmacokinetic properties of 2-Benzyl-1-ethylbenzimidazole would depend on its chemical structure and the nature of its interaction with biological systems.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of 2-Benzyl-1-ethylbenzimidazole would depend on its specific target, mode of action, and the biochemical pathways it affects.
Action Environment
Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of benzimidazole derivatives, including 2-Benzyl-1-ethylbenzimidazole, could potentially be influenced by environmental factors such as pH and ionic strength.
生化学分析
Biochemical Properties
Benzimidazoles, including 2-Benzyl-1-ethylbenzimidazole, are known to interact with various enzymes, proteins, and other biomolecules . They mimic properties of DNA bases, which allows them to interact easily with the biopolymers of the living system
Cellular Effects
Benzimidazole derivatives have been reported to exhibit bioactivity against cancer cell lines
Molecular Mechanism
Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes , suggesting that they may be involved in multiple metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-ethyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization and alkylation reactions. One common method is as follows:
Condensation: o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Alkylation: The benzimidazole is then alkylated with ethyl iodide to introduce the ethyl group at the 1 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-benzyl-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
科学的研究の応用
2-benzyl-1-ethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- 2-benzyl-1H-1,3-benzodiazole
- 1-ethyl-2-methyl-1H-1,3-benzodiazole
- 2-benzyl-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
Uniqueness
2-benzyl-1-ethyl-1H-1,3-benzodiazole is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of both benzyl and ethyl groups can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
IUPAC Name |
2-benzyl-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYGSIIEUGRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2877811.png)





![6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid](/img/structure/B2877819.png)

![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)
![4-amino-N-[3-(propan-2-yloxy)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2877824.png)

![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)
